molecular formula C15H16F3NO B13031691 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13031691
M. Wt: 283.29 g/mol
InChI Key: LZENAKDBBMWCLW-UHFFFAOYSA-N
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Description

4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 2-position, a methyl group at the 3-position, and a cyclopentyl(hydroxy)methyl substituent at the 4-position of the aromatic ring. The cyclopentyl moiety contributes to lipophilicity, which may influence membrane permeability, while the hydroxyl group introduces polarity, balancing solubility .

Properties

Molecular Formula

C15H16F3NO

Molecular Weight

283.29 g/mol

IUPAC Name

4-[cyclopentyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H16F3NO/c1-9-12(14(20)10-4-2-3-5-10)7-6-11(8-19)13(9)15(16,17)18/h6-7,10,14,20H,2-5H2,1H3

InChI Key

LZENAKDBBMWCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Branched Alkyl vs. Cyclopentyl Groups

  • 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile (): Substituent: Branched 2-methylpropyl chain. Lipophilicity: Lower compared to the cyclopentyl analog due to reduced hydrocarbon content.
  • Target Compound :

    • Cyclopentyl group increases steric bulk and rigidity, which may enhance selectivity for hydrophobic binding pockets .

Fluorophenyl vs. Cyclopentyl(hydroxy)methyl Groups

  • 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile ():
    • Substituent: Aromatic fluorophenyl ring.
    • Electronic Effects: Fluorine introduces electron-withdrawing properties, stabilizing the aromatic system.
    • Biological Implications: May engage in π-π stacking with target proteins, unlike the aliphatic cyclopentyl group .

Amino-Pyrazole Substituents

  • 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile (42a) (): Substituent: Amino-pyrazole ring. Hydrogen Bonding: The amino group enables hydrogen bonding, improving solubility and target engagement. Biological Activity: Reported as a GLUT1 inhibitor, highlighting the role of heterocyclic substituents in modulating transporter affinity .

Thiazolidinone-Containing Analogs

  • 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (): Substituent: Thiazolidinone ring linked via phenoxy group. Activity: Thiazolidinones are associated with antidiabetic effects (e.g., PPARγ agonism), suggesting divergent therapeutic applications compared to the target compound .

Pharmaceutical Derivatives with Tertiary Amines

  • (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (): Substituent: Dimethylamino and fluorophenyl groups. Pharmacokinetics: The tertiary amine enhances water solubility, contrasting with the target compound’s lipophilic cyclopentyl group. Use: Marketed as an active pharmaceutical ingredient (API), indicating clinical relevance .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Potential Applications References
Target Compound 4-(Cyclopentyl(hydroxy)methyl), 3-methyl, 2-(trifluoromethyl) High lipophilicity, rigid cyclopentyl group Undisclosed (structural features suggest CNS or kinase targets)
42a 4-(Amino-pyrazole-methyl) GLUT1 inhibition, hydrogen bonding Anticancer (GLUT1-selective inhibition)
Analog 4-(1-Hydroxy-2-methylpropyl) Branched alkyl, reduced steric bulk Metabolic stability studies
API Dimethylamino, fluorophenyl Enhanced solubility, API status Neuropharmacology
Thiazolidinone Thiazolidinone, methoxyphenoxy PPARγ modulation Antidiabetic

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